molecular formula C17H36BrNO2 B14324407 3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide CAS No. 111864-08-5

3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide

Cat. No.: B14324407
CAS No.: 111864-08-5
M. Wt: 366.4 g/mol
InChI Key: PSIHBGYBQYKWGL-UHFFFAOYSA-M
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Description

3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is a quaternary ammonium compound with a unique structure that includes a long dodecyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate 3-dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the desired anion source.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Chloride or sulfate salts of the compound.

Scientific Research Applications

3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is used in various scientific research applications, including:

    Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: In cell culture studies as a detergent for membrane protein extraction.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Used in formulations of cleaning agents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the hydroxyethyl group provides hydrophilicity. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The bromide ion plays a role in the ionic interactions and stabilization of the compound in solution.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a longer cetyl chain.

    Dodecyltrimethylammonium bromide (DTAB): Similar structure but lacks the hydroxyethyl group.

    Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

Uniqueness

3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is unique due to its specific combination of a dodecyl chain and a hydroxyethyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubilization and stabilization of hydrophobic compounds.

Properties

CAS No.

111864-08-5

Molecular Formula

C17H36BrNO2

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3-dodecyl-1,3-oxazolidin-3-ium-3-yl)ethanol;bromide

InChI

InChI=1S/C17H36NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19)14-16-20-17-18;/h19H,2-17H2,1H3;1H/q+1;/p-1

InChI Key

PSIHBGYBQYKWGL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCOC1)CCO.[Br-]

Origin of Product

United States

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